2-Methylbutanol - d2
Description
2-Methylbutanol-d2 (CAS: 616-16-0, deuterated form) is a chiral alcohol with the molecular formula C₅H₁₀D₂O. It is a deuterium-labeled analog of 2-methylbutanol (C₅H₁₂O), where two hydrogen atoms are replaced by deuterium. This isotopic substitution slightly increases its molecular weight (90.16 g/mol vs. 88.15 g/mol for the non-deuterated form) and alters physicochemical properties such as boiling point and density . The compound exists as two enantiomers: (R)- and (S)-2-methylbutanol-d2. In natural systems, the non-deuterated (S)-enantiomer predominates due to enzymatic biosynthesis via the Ehrlich pathway from L-isoleucine .
Deuterated forms like 2-methylbutanol-d2 are critical in tracer studies for investigating metabolic pathways, reaction mechanisms, and isotopic effects in flavor chemistry and fermentation processes .
Properties
CAS No. |
1335436-07-1 |
|---|---|
Molecular Formula |
C5H10D2O |
Molecular Weight |
90.16 |
Purity |
95% min. |
Synonyms |
2-Methylbutanol - d2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers
2-Methylbutanol and 3-methylbutanol (isoamyl alcohol) are structural isomers differing in hydroxyl group position:
- 2-Methylbutanol: Hydroxyl group on C2 of a branched pentane chain.
- 3-Methylbutanol: Hydroxyl group on C3.
Key Differences :
- Enzymatic Specificity: Enzymes like EO-proROL preferentially esterify 2-methylbutanol over 3-methylbutanol, despite their structural similarity .
- Fermentation Yield: 3-Methylbutanol is more abundant in fermented products due to leucine catabolism, whereas 2-methylbutanol derives from isoleucine .
Homologs and Functional Group Analogs
2-Methylpropanol (Isobutanol): A shorter-chain branched alcohol (C₄H₁₀O).
| Property | 2-Methylbutanol-d2 | 2-Methylpropanol |
|---|---|---|
| Carbon Chain Length | C5 | C4 |
| Boiling Point (°C) | ~129 | 108 |
| Flavor Contribution | Fruity, floral notes | Solvent-like, harsh aroma |
Key Differences :
- Aroma Profile: 2-Methylbutanol contributes to fruity flavors in wines and truffles, while 2-methylpropanol is associated with off-flavors at high concentrations .
Enantiomeric Comparison
Non-deuterated 2-methylbutanol exhibits enantiomeric specificity:
- Fermented Foods : >99% (S)-enantiomer due to enzymatic reduction of (S)-2-methylbutanal .
- Deuterated Form : Enantiomeric ratios may differ due to kinetic isotope effects, though this remains understudied.
| Compound | (S)-Enantiomer Prevalence | (R)-Enantiomer Sources |
|---|---|---|
| 2-Methylbutanol | >99% | Synthetic routes |
| 2-Methylbutanol-d2 | Not reported | Likely synthetic dominance |
Key Insight : Deuterated forms enable tracking of chiral intermediates in biosynthetic pathways (e.g., apple ester metabolism) .
Production Pathways
Key Finding: Chitosan increases 2-methylbutanol in S. cerevisiae but reduces it in non-Saccharomyces strains, highlighting microbial specificity .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying 2-Methylbutanol-d2 in laboratory settings?
- Methodological Answer : Synthesis of 2-Methylbutanol-d2 typically involves deuterium labeling via catalytic deuteration of precursor compounds like 2-methylbutanal using deuterated reagents (e.g., D2O or NaBD4). Post-synthesis purification is achieved via fractional distillation under reduced pressure (boiling point: ~128.7°C ) or preparative gas chromatography (GC) with polar stationary phases (e.g., Carbowax) . Ensure isotopic purity (>98% deuterium incorporation) using NMR (deuterium splitting patterns) or mass spectrometry (MS) .
Q. Which analytical techniques are most effective for characterizing 2-Methylbutanol-d2 in complex biological matrices?
- Methodological Answer :
- GC/MS : Use a DB-WAX column (60 m × 0.25 mm ID) with a temperature gradient (40°C to 220°C at 5°C/min) to resolve 2-Methylbutanol-d2 from endogenous VOCs. Characterize via fragmentation patterns (e.g., m/z 90 [M<sup>+</sup>-H2O] for non-deuterated analogs; adjust for deuterium shifts) .
- NMR : <sup>1</sup>H-NMR signals for deuterated positions are absent, while <sup>13</sup>C-NMR shows isotopic shifts (~0.1–0.3 ppm) .
Advanced Research Questions
Q. How does 2-Methylbutanol-d2 function as a biomarker in microbial volatile organic compound (mVOC) studies?
- Methodological Answer : In Mycobacterium avium studies, 2-Methylbutanol-d2 serves as a tracer for metabolic activity. Cultivate samples in deuterated media and monitor VOC emissions via headspace solid-phase microextraction (HS-SPME) coupled with GC×GC-TOF/MS. Meta-statistical analysis (e.g., Random Forest classification) identifies deuterated analogs as significant markers (p < 0.05) for microbial growth . Note: Discrepancies in study outcomes may arise from variations in microbial strain or culture conditions .
Q. How can researchers resolve contradictions in QTL studies linking 2-Methylbutanol production to genetic loci?
- Methodological Answer : Conflicting QTL results (e.g., pleiotropic effects on 2-Methylbutanol and methyl salicylate) require causal inference models. Apply Bayesian Information Criterion (BIC) to compare three models: (1) direct causal, (2) indirect causal, and (3) pleiotropic. Use likelihood ratios and bootstrap validation to confirm the pleiotropic model (e.g., NSG1 locus affecting multiple metabolites) .
Q. What experimental strategies mitigate isotopic exchange in 2-Methylbutanol-d2 during long-term stability studies?
- Methodological Answer : Store samples in anhydrous solvents (e.g., deuterated chloroform) at -20°C to minimize H/D exchange. Monitor stability via periodic LC-MS analysis. For in vivo studies, use isotopically inert matrices (e.g., deuterated buffer solutions) and control for pH-dependent exchange reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
